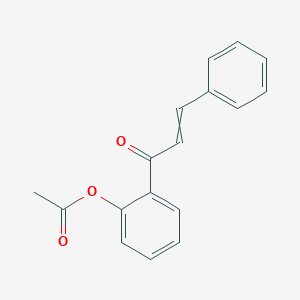

2'-Acetoxychalcone

Description

2'-Acetoxychalcone is a chalcone derivative characterized by a central α,β-unsaturated ketone framework with an acetoxy (-OAc) substituent at the 2' position of the aromatic ring. It is synthesized via Claisen-Schmidt condensation between o-acetoxyacetophenone and benzaldehyde . This compound serves as a key intermediate in the synthesis of flavones through bromination and subsequent dehydrobromination reactions . Its structural features, including the electron-withdrawing acetoxy group, influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C17H14O3 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

[2-(3-phenylprop-2-enoyl)phenyl] acetate |

InChI |

InChI=1S/C17H14O3/c1-13(18)20-17-10-6-5-9-15(17)16(19)12-11-14-7-3-2-4-8-14/h2-12H,1H3 |

InChI Key |

CTSJOUULMDGHKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Acetoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the condensation of acetophenone with benzaldehyde in the presence of an aqueous alkaline base or alcoholic alkali . The reaction typically requires a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of 2’-Acetoxychalcone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The use of catalysts and optimized reaction times are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2’-Acetoxychalcone undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted chalcones, flavonoids, and other heterocyclic compounds.

Scientific Research Applications

2’-Acetoxychalcone has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.

Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, diabetes, and cardiovascular disorders.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2’-Acetoxychalcone involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and sustain structural stability through its 2’-hydroxyl group. It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Related Chalcone Derivatives

Structural and Physicochemical Properties

The acetoxy group at the 2' position distinguishes 2'-Acetoxychalcone from analogs such as 2'-Hydroxychalcone and methoxy-substituted chalcones . Key differences include:

| Property | 2'-Acetoxychalcone | 2'-Hydroxychalcone | 2'-Methoxychalcone |

|---|---|---|---|

| Substituent | -OAc (electron-withdrawing) | -OH (electron-donating) | -OMe (electron-donating) |

| Solubility | Moderate in polar solvents | Low in non-polar solvents | High in organic solvents |

| Reactivity | Susceptible to hydrolysis | Prone to oxidation | Stable under acidic conditions |

| Synthetic Pathway | Claisen-Schmidt condensation | Claisen-Schmidt condensation | Claisen-Schmidt condensation |

| Biological Activity | Intermediate for flavones | Antiproliferative activity | Variable antioxidant effects |

Sources :

- 2'-Hydroxychalcone (CAS 1214-47-7) lacks the acetyl group, rendering it more polar but less stable under basic conditions due to phenolic -OH oxidation .

- Methoxy derivatives (e.g., 2'-hydroxy-4''-methoxychalcone) exhibit enhanced lipophilicity, favoring membrane permeability and bioactivity in antiproliferative assays .

Conformational Analysis

Single-crystal X-ray diffraction studies reveal that 2'-Acetoxychalcone adopts a non-planar conformation in the solid state, with intramolecular hydrogen bonding between the acetoxy oxygen and the α,β-unsaturated ketone. This contrasts with 2'-Hydroxychalcone, which forms intermolecular hydrogen bonds, influencing crystal packing and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.